
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound that features a brominated pyridine ring fused to an isoindoline-1,3-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the following steps:
Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Formation of Isoindoline-1,3-dione: The brominated product is then reacted with phthalic anhydride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs under reflux conditions in a suitable solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a hydroxylated product.
Applications De Recherche Scientifique
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mécanisme D'action
The mechanism by which 2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity. The bromine atom and the isoindoline-1,3-dione moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-6-methylpyridin-2-yl)isoindoline-1,3-dione
- 2-(3-Fluoro-6-methylpyridin-2-yl)isoindoline-1,3-dione
- 2-(3-Methylpyridin-2-yl)isoindoline-1,3-dione
Uniqueness
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and non-halogenated analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance its binding to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C14H9BrN2O2 |
|---|---|
Poids moléculaire |
317.14 g/mol |
Nom IUPAC |
2-(3-bromo-6-methylpyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-6-7-11(15)12(16-8)17-13(18)9-4-2-3-5-10(9)14(17)19/h2-7H,1H3 |
Clé InChI |
XBBIGRBYQOCZOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)

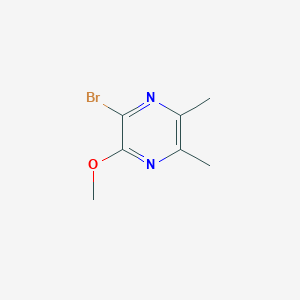
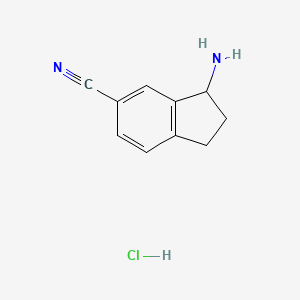

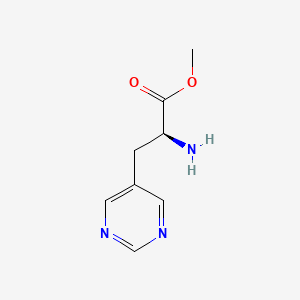
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)

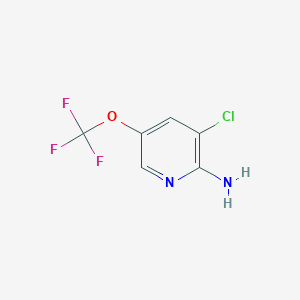
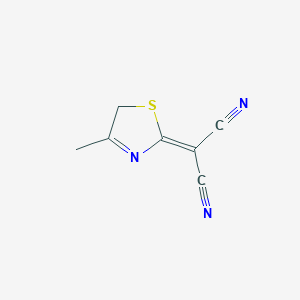
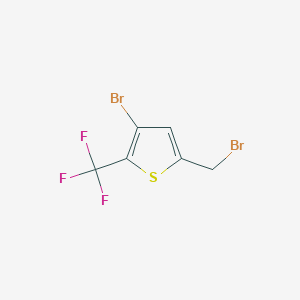

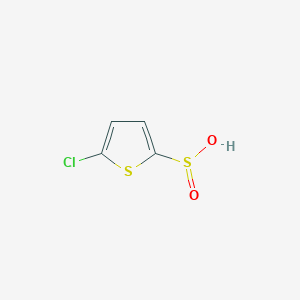
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
